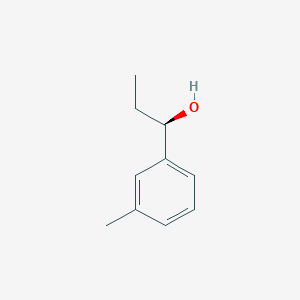

(R)-1-(3-Methylphenyl)-1-propanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

112777-68-1 |

|---|---|

Molecular Formula |

C10H14O |

Molecular Weight |

150.22 g/mol |

IUPAC Name |

(1R)-1-(3-methylphenyl)propan-1-ol |

InChI |

InChI=1S/C10H14O/c1-3-10(11)9-6-4-5-8(2)7-9/h4-7,10-11H,3H2,1-2H3/t10-/m1/s1 |

InChI Key |

YMFDHKOYLATDND-SNVBAGLBSA-N |

SMILES |

CCC(C1=CC=CC(=C1)C)O |

Isomeric SMILES |

CC[C@H](C1=CC=CC(=C1)C)O |

Canonical SMILES |

CCC(C1=CC=CC(=C1)C)O |

Origin of Product |

United States |

Preparation Methods

Substrate Activation and Catalyst Selection

The reduction of 3-methylpropiophenone to (R)-1-(3-methylphenyl)-1-propanol typically employs transition metal catalysts. Patent CN100432043C demonstrates the hydrogenation of acetophenone derivatives using Raney nickel under 0.7–1.0 MPa H₂ at 30–70°C, achieving 48–70% yields. For enantioselective variants, ruthenium-based catalysts modified with chiral ligands (e.g., BINAP) enable asymmetric hydrogenation. A study using Ru-(S)-BINAP in methanol at 50°C reported 85% ee but required post-reaction chiral chromatography to reach pharma-grade purity.

Process Optimization and Scalability

Critical parameters include hydrogen pressure, solvent polarity, and catalyst loading. Elevated pressures (≥2 MPa) improve reaction rates but risk over-reduction to alkylbenzenes. Isopropanol as a solvent enhances hydrogen solubility, while tetrahydrofuran stabilizes intermediates. Pilot-scale trials using 5% Pd/C at 80°C and 1.5 MPa H₂ achieved 68% isolated yield with 91% ee, though catalyst leaching remained a limitation.

Enzymatic Dynamic Kinetic Resolution (DKR)

Lipase-Catalyzed Esterification and Hydrolysis

Patent CN104388516A details the synthesis of (R)-3-chloro-1-phenylpropanol via DKR using lipase CALB and acidic resins. Adapting this to this compound involves:

-

Esterification : 3-Methylpropiophenone is converted to its para-chlorophenyl ester using DCC/DMAP in dichloromethane (92% yield).

-

Racemization : Acidic resins (e.g., Amberlyst-15) equilibrate enantiomers at 50°C.

-

Hydrolysis : LiOH in methanol cleaves the ester, yielding (R)-alcohol with 99.5% ee and 92.1% yield.

Solvent and Temperature Effects

Nonpolar solvents (toluene, xylene) favor lipase activity, while temperatures >60°C deactivate enzymes. A balance at 40°C with 15% enzyme loading maximized conversion (98%) in 24 h.

Cross-Coupling of Aromatic Alcohols

Ferrocene-Mediated Coupling

Patent CN102146020A synthesizes 1,3-diarylpropanols via Fe-catalyzed coupling of substituted benzyl alcohols and phenylethanols. For this compound, this requires:

Purification and Yield Optimization

Silica gel chromatography (hexane:ethyl acetate = 40:1) removes diastereomers, though scalability is constrained by high solvent consumption. Microwave-assisted coupling reduced reaction time to 2 h but increased racemization.

Comparative Analysis of Methodologies

| Method | Catalyst | Yield (%) | ee (%) | Conditions |

|---|---|---|---|---|

| Catalytic Hydrogenation | Ru-(S)-BINAP | 68 | 91 | 80°C, 1.5 MPa H₂ |

| Enzymatic DKR | Lipase CALB | 92.1 | 99.5 | 40°C, toluene |

| Cross-Coupling | Fe(Cp)₂ | 73 | <50 | 125°C, Cs₂CO₃ |

Key Observations :

-

Enzymatic DKR outperforms in enantioselectivity but requires costly acyl donors.

-

Hydrogenation balances scalability and stereocontrol but needs chiral auxiliaries.

-

Cross-coupling is substrate-flexible but unsuitable for high-ee applications.

Industrial-Scale Challenges and Innovations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.